molecular formula C7H12O2 B6591855 5,5-dimethyltetrahydro-2H-pyran-2-one CAS No. 1679-55-6

5,5-dimethyltetrahydro-2H-pyran-2-one

Cat. No.: B6591855
CAS No.: 1679-55-6
M. Wt: 128.17 g/mol
InChI Key: KCNWLXKETMYSEK-UHFFFAOYSA-N
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Description

5,5-Dimethyltetrahydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C7H12O2. It is characterized by a six-membered ring containing an oxygen atom and two methyl groups at the 5th position. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyltetrahydro-2H-pyran-2-one can be synthesized through several methods. One common synthetic route involves the cyclization of 5,5-dimethyl-1,3-dioxane-2-one under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyltetrahydro-2H-pyran-2-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5,5-dimethyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its unique structure allows it to engage in specific interactions with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyloxan-2-one
  • 5,5-Dimethyltetrahydropyran-2-one
  • 5,5-Dimethyltetrahydro-2H-pyran-2-on

Uniqueness

5,5-Dimethyltetrahydro-2H-pyran-2-one is unique due to its specific structural features, such as the presence of two methyl groups at the 5th position and the oxygen atom in the ring. These characteristics confer distinct chemical reactivity and physical properties, making it valuable in various applications .

Biological Activity

5,5-Dimethyltetrahydro-2H-pyran-2-one (commonly referred to as DMTHP) is a heterocyclic organic compound with the molecular formula C7_7H12_{12}O2_2. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of DMTHP, highlighting its mechanisms of action, applications in drug discovery, and relevant case studies.

DMTHP contains a six-membered ring with two methyl groups at the 5th position and an oxygen atom. Its structural uniqueness contributes to its reactivity and interaction with various biological targets.

PropertyValue
Molecular FormulaC7_7H12_{12}O2_2
CAS Number1679-55-6
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of DMTHP is primarily attributed to its ability to interact with specific molecular targets within biological systems. It functions as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions.

Biochemical Pathways:

  • Enzyme Interaction: DMTHP can act as a substrate for enzymes involved in metabolic pathways, influencing their activity.
  • Reactive Intermediate Formation: The compound can generate intermediates that may exhibit further biological activities.

Biological Activities

Research indicates that DMTHP exhibits several biological activities, including:

  • Antioxidant Activity: DMTHP has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that DMTHP may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study Insights

  • Pulmonary Fibrosis Research:
    A study investigated the effects of DMTHP derivatives on pulmonary fibrosis models. The administration of DMTHP was associated with reduced collagen deposition and improved lung function metrics in bleomycin-induced fibrosis models. This suggests a potential therapeutic role for DMTHP in fibrotic diseases .
  • Drug Development Applications:
    In drug discovery contexts, DMTHP has been utilized as a prodrug moiety for delivering active pharmaceutical ingredients. For instance, it was part of a prodrug formulation aimed at enhancing the bioavailability of aztreonam through enzymatic cleavage .

Comparative Analysis with Similar Compounds

To understand the unique properties of DMTHP, it is beneficial to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
5,5-Dimethyloxan-2-oneSimilar ring structureModerate anti-inflammatory
5-Hydroxy-4,4-dimethylpentanoicRelated to metabolic pathwaysAntimicrobial properties

Research Findings and Future Directions

The exploration of DMTHP's biological activity is still in its early stages. Current findings indicate promising avenues for further research, particularly in the following areas:

  • Mechanistic Studies: Detailed investigations into the specific enzyme interactions and signaling pathways affected by DMTHP.
  • Therapeutic Applications: Expanding research into its potential use in treating chronic inflammatory conditions and fibrotic diseases.
  • Synthesis Optimization: Developing more efficient synthetic routes for producing DMTHP and its derivatives for research and industrial applications.

Properties

IUPAC Name

5,5-dimethyloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)4-3-6(8)9-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWLXKETMYSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)OC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498714
Record name 5,5-Dimethyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1679-55-6
Record name 5,5-Dimethyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxy-4,4-dimethyl-pentanoic acid (300 mg, 2.05 mmol) in DMF (5 ml), K2CO3 (369 mg, 2.87 mmol) and iodomethane (154 ul, 2.47 mmol) are added at room temperature. The mixture is stirred at room temperature for 15 hours. To the mixture, H2O is added and the solution is extracted with AcOEt. The organic layer is washed with H2O, and brine, and dried over MgSO4, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give 5,5-dimethyl-tetrahydro-pyran-2-one (150 mg, 47%); TLC (hexane/AcOEt, 2:1) Rf 0.40, 1H NMR (400 MHz, chloroform-d) δ ppm 1.06 (s, 6H), 1.70 (t, 2H), 2.56 (t, 2H), 3.97 (s, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
369 mg
Type
reactant
Reaction Step One
Quantity
154 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dimethyltetrahydro-2H-pyran-2-one
Reactant of Route 2
5,5-dimethyltetrahydro-2H-pyran-2-one
Reactant of Route 3
5,5-dimethyltetrahydro-2H-pyran-2-one
Reactant of Route 4
5,5-dimethyltetrahydro-2H-pyran-2-one
Reactant of Route 5
5,5-dimethyltetrahydro-2H-pyran-2-one
Reactant of Route 6
5,5-dimethyltetrahydro-2H-pyran-2-one

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